(5-Methylfuran-2-yl)(thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylfuran-2-yl)(thiophen-2-yl)methanol is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylfuran-2-yl)(thiophen-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylfuran and thiophene-2-carbaldehyde.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is prepared and reacted with thiophene-2-carbaldehyde to form a secondary alcohol intermediate.
Coupling Reaction: The intermediate is then coupled with 5-methylfuran under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of (5-Methylfuran-2-yl)(thiophen-2-yl)ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl chains.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its heterocyclic structure.
Biology and Medicine:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Corrosion Inhibitors: The thiophene ring contributes to its effectiveness as a corrosion inhibitor.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, primarily due to the electron-rich nature of the furan and thiophene rings. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry. The exact mechanisms depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
(5-Methylfuran-2-yl)methanol: Lacks the thiophene ring, making it less versatile in certain applications.
(Thiophen-2-yl)methanol: Lacks the furan ring, which may reduce its effectiveness in some biological applications.
Uniqueness: (5-Methylfuran-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which confer a combination of properties from both heterocycles. This dual functionality enhances its utility in various fields, from synthetic chemistry to materials science and pharmaceuticals.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial domains.
Properties
IUPAC Name |
(5-methylfuran-2-yl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-7-4-5-8(12-7)10(11)9-3-2-6-13-9/h2-6,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPMIRYGLVOPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.